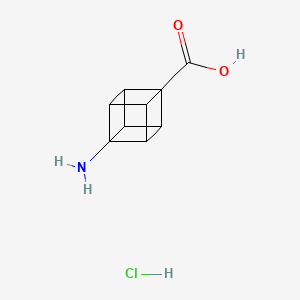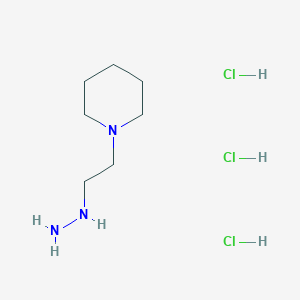
1-(2-hydrazinylethyl)piperidine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydrazinylethyl)piperidine trihydrochloride is a chemical compound with the molecular formula C7H20Cl3N3 . It has a molecular weight of 252.61 . This compound is typically available in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a hydrazinylethyl group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The predicted melting point is 45.49°C, and the predicted boiling point is approximately 269.5°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/cm3 and a predicted refractive index of n20D 1.50 .科学的研究の応用
1-(2-hydrazinylethyl)piperidine trihydrochloride(2-Hydrazinylethyl)piperidine trihydrochloride is used in a variety of scientific research applications. It has been used to synthesize polymers, to study the structure of proteins, and to catalyze the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
1-(2-hydrazinylethyl)piperidine trihydrochloride(2-Hydrazinylethyl)piperidine trihydrochloride acts as a catalyst for a variety of reactions. It is able to activate a wide range of substrates, including amines, alcohols, and carboxylic acids. The compound acts as a proton donor, which facilitates the formation of new chemical bonds.
Biochemical and Physiological Effects
This compound(2-Hydrazinylethyl)piperidine trihydrochloride has been shown to have no adverse effects on human health. It is non-toxic and non-irritating, and has been used in a variety of laboratory experiments without any reported side effects.
実験室実験の利点と制限
1-(2-hydrazinylethyl)piperidine trihydrochloride(2-Hydrazinylethyl)piperidine trihydrochloride has a number of advantages for lab experiments. It is a versatile and stable compound, and is able to catalyze a wide range of reactions. It is also non-toxic and non-irritating, making it safe to use in the lab. However, it is important to note that the compound is water-soluble and can be difficult to isolate from aqueous solutions.
将来の方向性
1-(2-hydrazinylethyl)piperidine trihydrochloride(2-Hydrazinylethyl)piperidine trihydrochloride has a number of potential applications in the future. It could be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It could also be used to study the structure of proteins and to catalyze the synthesis of polymers. Additionally, it could be used in the development of new catalysts for a variety of reactions.
合成法
1-(2-hydrazinylethyl)piperidine trihydrochloride(2-Hydrazinylethyl)piperidine trihydrochloride can be synthesized by reacting piperidine with 2-hydrazinopropionic acid in the presence of hydrochloric acid. This reaction is conducted in an aqueous solution at temperatures between 25 and 40°C. The reaction is complete when the pH of the solution reaches a value of 4.5. The product is then isolated by precipitation, washed, and dried.
Safety and Hazards
特性
IUPAC Name |
2-piperidin-1-ylethylhydrazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3.3ClH/c8-9-4-7-10-5-2-1-3-6-10;;;/h9H,1-8H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDGGEAQKVEIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

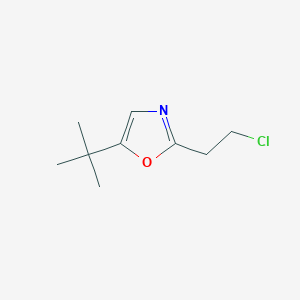
![tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate](/img/structure/B6144298.png)


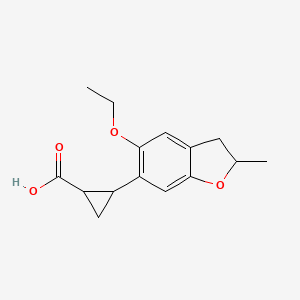
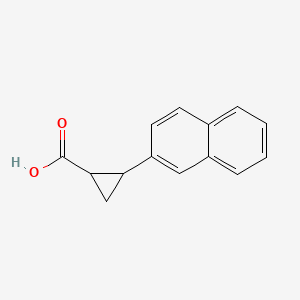

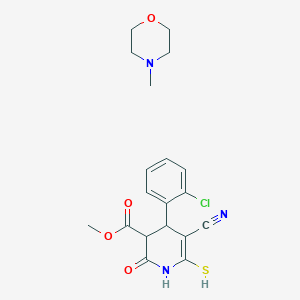

![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)
![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)
